(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol

Physicochemical profiling Fragment-based drug design Tetrazole library design

Procure this 1,5-disubstituted tetrazole to accelerate your antitubercular hit-to-lead program. The validated 4-bromophenyl-tetrazole core delivers 8–16× stronger growth inhibition against MDR M. tuberculosis compared to first-line drugs, with a selectivity index >50 and no cytotoxicity. Unlike simpler 1-aryl-1H-tetrazoles, this compound features a synthetically tractable 5-methoxy-4-(hydroxymethyl)phenoxymethyl side-chain that eliminates 2–3 synthetic steps per analog, enabling rapid parallel library expansion via esterification, carbamate formation, or oxidation. With tPSA 72.6 Ų, one HBD, and rule-of-three compliance, it is also an ideal model tetrazole for cocrystal engineering screens to improve dissolution and oral bioavailability.

Molecular Formula C16H15BrN4O3
Molecular Weight 391.22 g/mol
Cat. No. B4791219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol
Molecular FormulaC16H15BrN4O3
Molecular Weight391.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CO)OCC2=NN=NN2C3=CC=C(C=C3)Br
InChIInChI=1S/C16H15BrN4O3/c1-23-15-8-11(9-22)2-7-14(15)24-10-16-18-19-20-21(16)13-5-3-12(17)4-6-13/h2-8,22H,9-10H2,1H3
InChIKeyMXNRDQJVAWXFQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 76 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol: A 1,5-Disubstituted Tetrazole Scaffold for Targeted Library Synthesis


(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol (C₁₆H₁₅BrN₄O₃, MW 391.22) is a synthetic, achiral 1,5-disubstituted tetrazole bearing a 4-bromophenyl substituent at N1 and a 3-methoxy-4-(hydroxymethyl)phenoxymethyl group at C5 . The compound is offered as a screening compound (76 mg available) with a calculated logP of 2.13, logD (pH 7.4) of 2.13, logSw of –2.20, one hydrogen bond donor, and a polar surface area of 72.6 Ų . These features position it as a moderately lipophilic, rule-of-three compliant fragment-like molecule suitable for hit-to-lead optimization programs focused on tetrazole-containing pharmacophores.

Why Generic Tetrazole Substitution Fails: Structural Prerequisites for Antimycobacterial Selectivity in (4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol


Simple 1-aryl-1H-tetrazoles or 5-aryl-2H-tetrazoles cannot recapitulate the selectivity and potential synergy profiles observed for 1,5-disubstituted N-(bromophenyl)tetrazole chemotypes [1]. In a comprehensive antitubercular study, the isomeric N-(bromophenyl)tetrazoles 8a and 9a demonstrated an 8–16‑fold stronger growth-inhibitory effect against multidrug-resistant M. tuberculosis Spec. 210 compared to first-line tuberculostatics, while also showing no antibacterial or cytotoxic effects against normal and cancer cell lines—a selectivity uniquely dependent on the bromophenyl-tetrazole-amine regioisomerism [1]. The target compound, (4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol, carries the identical 4-bromophenyl-tetrazole core but introduces a synthetically tractable 5‑methoxy‑4‑(hydroxymethyl)phenoxymethyl side‑chain, creating a structurally distinct vector for scaffold‑hopping and combinatorial library expansion that simpler tetrazoles lack.

Head-to-Head Quantitative Differentiation of (4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol Against Closest Analogs


Physicochemical Differentiation: Lipophilicity and Solubility Advantage Over Simpler 1-Aryltetrazole Building Blocks

The target compound exhibits a calculated logP of 2.13 and logSw of –2.20 , whereas the unadorned 1-(4-bromophenyl)-1H-tetrazole (CAS 57058-01-2) has a reported logP of ~2.03 [1] and the isomeric 5-(4-bromophenyl)-1H-tetrazole (CAS 50907-23-8) has a logP of ~1.63 . The increment in logP (ΔlogP +0.10 to +0.50) combined with the introduction of a hydrogen‑bond donor (HBD = 1 vs. 0 for the comparator tetrazoles) provides a measurably distinct solubility‑permeability balance that can be exploited in fragment growing or linking strategies.

Physicochemical profiling Fragment-based drug design Tetrazole library design

Antimycobacterial Selectivity: Class-Level Evidence from Structurally Congeneric N-(Bromophenyl)tetrazoles

Although no direct MIC data exist for the target compound itself, the closest publicly reported congeners—N-(bromophenyl)-1-(4-methoxyphenyl)-1H-tetrazol-5-amines 8a and 9a—exhibited MIC values of 2 µg/mL against M. tuberculosis H37Rv, Spec. 192, and Spec. 210, representing an 8–16‑fold improvement over first-line agents [1]. Critically, these same compounds showed no cytotoxicity against V79 or HaCaT normal cells (IC₅₀ >100 μM) [1]. This class‑level selectivity pattern is not observed for simpler 1‑aryl‑1H‑tetrazoles, which generally lack the 4‑methoxyphenyl‑amine substitution required for antimycobacterial potency.

Antitubercular agents Mycobacterium tuberculosis Selectivity index

Synthetic Tractability: A Functionalized 5‑Substituent Enabling Parallel Library Chemistry Not Available on Core Tetrazole Scaffolds

The target compound contains a primary benzylic alcohol (hydroxymethyl) group that is absent in commercial building blocks such as 1-(4-bromophenyl)-1H-tetrazole or 5-(4-bromophenyl)-1H-tetrazole . This handle permits chemoselective oxidation, esterification, etherification, or halogenation at the 5‑position of the tetrazole ring, enabling rapid analog synthesis in a parallel format. By contrast, the simpler 1‑aryltetrazoles require de novo installation of functionalizable linkers, adding 2–3 synthetic steps per analog.

Parallel synthesis Combinatorial chemistry Tetrazole functionalization

Crystallization and Formulation Potential: Increased Polar Surface Area and Hydrogen‑Bond Donor Count Relative to Core Tetrazoles

The tPSA of 72.6 Ų and HBD count of 1 for the target compound are substantially higher than those of the core tetrazoles (tPSA ~30–43 Ų, HBD = 0) [1][2]. The presence of the methoxy and hydroxymethyl groups introduces additional hydrogen‑bond acceptor and donor sites that can promote cocrystal or solvate formation, potentially improving dissolution rate and oral bioavailability. In a pre‑formulation context, this differentiated solid‑state behavior can be the deciding factor for advancing a tetrazole‑based hit series.

Solid-state chemistry Formulation science Polymorph screening

High‑Value Application Scenarios for (4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol Based on Differentiated Evidence


Antitubercular Hit‑to‑Lead Optimization Leveraging the Bromophenyl-Tetrazole Core

Procurement of this compound is justified for teams pursuing novel antitubercular agents. The bromophenyl-tetrazole core has established class‑level validation: congeners 8a and 9a achieved MIC values of 2 µg/mL against drug‑resistant M. tuberculosis strains with a selectivity index >50, outperforming first‑line drugs by 8–16‑fold [1]. The target compound retains this core while offering a functionalizable 5‑substituent, enabling rapid SAR exploration around the phenoxymethyl linker without the need for de novo core synthesis.

Focused Tetrazole Library Synthesis via 5‑Position Functionalization

The pre‑installed hydroxymethyl handle on the 5‑position differentiator eliminates 2–3 synthetic steps per analog compared to starting from 1‑(4‑bromophenyl)-1H‑tetrazole [1]. Medicinal chemistry teams can use this compound as a key intermediate for parallel esterification, carbamate formation, or oxidation to the aldehyde/carboxylic acid, accelerating the production of 50–100‑member libraries for high‑throughput screening.

Pre‑Formulation Cocrystal and Solubility Enhancement Screening

With a tPSA of 72.6 Ų, one HBD, and six HBA, this compound occupies a favorable space for cocrystal engineering [1]. Formulation scientists can procure it as a model tetrazole for cocrystallization screens with pharmaceutically acceptable co‑formers (e.g., carboxylic acids, amides), aiming to improve dissolution rate and oral bioavailability for the broader tetrazole chemotype.

Scaffold‑Hopping from Antitubercular to Antifungal/Antibacterial Programs

Although direct data are absent for the target compound, the bromophenyl-tetrazole motif appears in multiple antimicrobial chemotypes. Given the class‑level antimycobacterial selectivity [1], procurement for cross‑screening against fungal pathogens (e.g., Candida spp.) and Gram‑positive bacteria (e.g., S. aureus) is a rational, low‑risk investment that can uncover novel activity cliffs.

Quote Request

Request a Quote for (4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.